4-(3-Cyanophenyl)-N,N-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

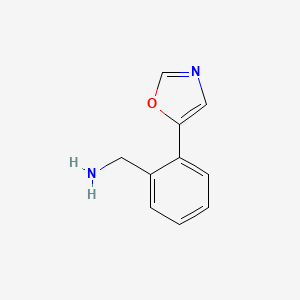

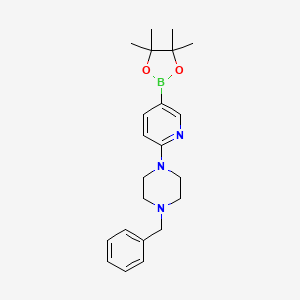

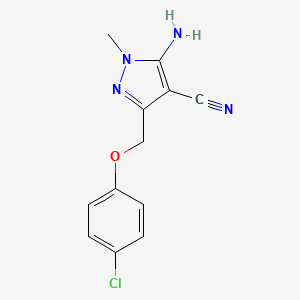

The compound “4-(3-Cyanophenyl)-N,N-dimethylbenzamide” is likely an organic compound consisting of a benzamide group with a dimethylamino group at the 4-position and a cyanophenyl group at the 3-position .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or coupling reactions . For instance, isothiocyanates can be synthesized via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the benzamide and cyanophenyl groups. The presence of the dimethylamino group could introduce some steric hindrance .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the cyanophenyl group could undergo Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar amide and nitrile groups could make it somewhat soluble in polar solvents .Applications De Recherche Scientifique

Synthetic Opioids Research

Synthetic opioids, such as those mentioned in a detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, have significant implications in understanding drug markets, prevalence, harm, and potential therapeutic uses (Sharma et al., 2018). This research emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and underscores the role of stereochemistry in the potency of chiral compounds.

Organic Light-Emitting Diodes (OLEDs)

The development of transition-metal-based phosphors for OLEDs showcases the integration of organic chemistry and material science (Chi & Chou, 2010). This research highlights how cyclometalating chelates contribute to the highly emissive properties of phosphorescent complexes, paving the way for advancements in display and illumination technologies.

Advanced Oxidation Processes

The degradation of pharmaceuticals and persistent organic pollutants through advanced oxidation processes (AOPs) is critical for environmental chemistry and water treatment technologies. For instance, the degradation pathways of acetaminophen, a common pharmaceutical compound, have been thoroughly investigated, providing insights into potential environmental impacts and treatment methods (Qutob et al., 2022).

Chemical Chaperones in Biomedical Research

The study of chemical chaperones, like 4-phenylbutyric acid, in maintaining proteostasis offers a glimpse into therapeutic applications for a variety of pathologies, including those related to protein misfolding and endoplasmic reticulum stress (Kolb et al., 2015). This area of research is vital for understanding cellular homeostasis and developing treatments for diseases associated with protein folding disorders.

Propriétés

IUPAC Name |

4-(3-cyanophenyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18(2)16(19)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-17/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTXBBZIDLYPCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742853 |

Source

|

| Record name | 3'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Cyanophenyl)-N,N-dimethylbenzamide | |

CAS RN |

1365271-77-7 |

Source

|

| Record name | [1,1′-Biphenyl]-4-carboxamide, 3′-cyano-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)